molecular formula C17H14F2N4OS2 B4714727 1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

Cat. No.: B4714727
M. Wt: 392.5 g/mol
InChI Key: PAAKUOQYZJJXPK-UHFFFAOYSA-N
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Description

1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a urea moiety, and fluorinated aromatic groups

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4OS2/c18-12-5-7-13(8-6-12)20-16(24)21-17-23-22-15(26-17)10-25-9-11-3-1-2-4-14(11)19/h1-8H,9-10H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAKUOQYZJJXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide or other suitable reagents under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced through nucleophilic substitution reactions using 2-fluorobenzyl halides and thiol derivatives.

    Coupling with Urea Derivatives: The final step involves the coupling of the thiadiazole intermediate with 4-fluorophenyl isocyanate or other suitable urea derivatives under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced thiadiazole derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in critical biological processes.

    Interaction with Receptors: Binding to cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-{[(2-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea
  • 1-(5-{[(2-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea

Uniqueness

1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is unique due to the presence of fluorine atoms in both the benzyl and phenyl groups. This fluorination can enhance the compound’s stability, lipophilicity, and bioavailability, making it a promising candidate for further development in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

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